Choline stearate (CAS 23464-76-8) is a quaternary ammonium salt, classified as a bio-inspired, fatty acid-based ionic liquid. It is formed by the neutralization of stearic acid with choline, resulting in an amphiphilic compound with a positively charged choline headgroup and a long, hydrophobic C18 alkyl tail. This structure imparts surfactant and emulsifying properties, making it relevant for applications in cosmetics, personal care, and specialized industrial formulations where biocompatibility and distinct thermal behavior are critical selection factors.
Procuring a simple physical mixture of choline chloride and stearic acid is not a viable substitute for synthesized choline stearate. The formation of the ionic liquid through neutralization creates a new chemical entity with a significantly lower melting point and distinct thermotropic phase behavior not present in the individual precursors or their simple mixture. This difference is critical for processability at lower temperatures and for achieving the liquid-crystalline phases necessary for certain formulation and gelling applications. Furthermore, compared to conventional metal soaps like sodium stearate, choline stearate offers a substantially lower Krafft point (the temperature above which surfactants form micelles), enabling its use in aqueous formulations at or below room temperature where sodium stearate would have limited solubility.
Unlike its high-melting-point precursor, choline chloride, choline stearate transitions to a lamellar liquid-crystalline phase at temperatures below 100 °C. Differential scanning calorimetry shows choline stearate exhibits multiple phase transitions between -20 °C and 95 °C, a characteristic of ionic liquids that facilitates low-temperature processing and formulation. In contrast, choline chloride has a melting point of approximately 302 °C, and stearic acid melts around 69 °C, but their mixture does not form the same stable liquid-crystalline phase at low temperatures.
| Evidence Dimension | Melting/Phase Transition Temperature |
| Target Compound Data | Transitions to lamellar liquid-crystalline phase below 100 °C; multiple phase transitions between -20 and 95 °C |
| Comparator Or Baseline | Choline Chloride (precursor): ~302 °C melting point. Stearic Acid (precursor): ~69 °C melting point. |
| Quantified Difference | Avoids the >300 °C processing temperature of a key precursor, enabling formulation as a low-temperature ionic liquid. |
| Conditions | Anhydrous conditions, measured by Differential Scanning Calorimetry (DSC). |
This enables use as a thermal fluid, phase change material, or processable component in temperature-sensitive formulations where using the high-melting precursor is impractical.
Choline stearate demonstrates significantly improved utility in aqueous systems at lower temperatures compared to the benchmark anionic surfactant, sodium stearate. The Krafft point of choline stearate is approximately 40 °C, meaning it can form micelles and function effectively in water at temperatures common in cosmetic and pharmaceutical applications. In contrast, sodium stearate has a much higher Krafft point, typically above 60 °C, severely limiting its solubility and surfactant activity in room-temperature aqueous solutions.
| Evidence Dimension | Krafft Temperature (1 wt% solution) |
| Target Compound Data | approx. 40 °C |
| Comparator Or Baseline | Sodium Stearate: > 60 °C |
| Quantified Difference | >20 °C lower Krafft point than sodium stearate. |
| Conditions | Aqueous solution (1 wt% surfactant). |
This allows for the creation of stable, effective aqueous surfactant systems without heating, reducing energy costs and simplifying the formulation of temperature-sensitive products.
Choline stearate can function as a low molecular weight organogelator, capable of structuring and solidifying non-polar organic solvents and oils. This capability is not inherent to its water-soluble precursor, choline chloride. Its amphiphilic nature allows it to self-assemble into fibrous networks within the organic phase, creating stable gels. This property is analogous to other known organogelators like sorbitan monostearate, which is used to gel vegetable oils, positioning choline stearate as a bio-based alternative for structuring non-aqueous systems.
| Evidence Dimension | Gelation Capability in Organic Solvents |
| Target Compound Data | Forms organogels in apolar liquids. |
| Comparator Or Baseline | Choline Chloride (precursor): Does not form organogels in non-polar solvents. |
| Quantified Difference | Qualitative difference in functionality (gelation vs. no gelation). |
| Conditions | Dispersion in non-polar organic solvents (e.g., oils). |
This enables its use as a thickener or structuring agent in lubricants, oil-based cosmetics, and specialty chemical formulations where stable, non-aqueous gels are required.
Due to its Krafft point of 40 °C, choline stearate is a suitable choice for creating emulsions and surfactant systems in cosmetics and personal care products that are processed without heat. This avoids potential degradation of thermally sensitive active ingredients and reduces manufacturing energy costs compared to using traditional soaps like sodium stearate, which require elevated temperatures for dissolution.
The defined transition to a liquid-crystalline phase well below 100 °C makes choline stearate a candidate for use in thermal energy storage or as a processable thermal fluid. Unlike its precursors, its ionic liquid nature provides a stable, predictable phase behavior in a temperature range relevant for many industrial and electronic applications.
For applications requiring the thickening or solidification of oils and other non-polar liquids, such as in specialty lubricants, topical drug delivery vehicles, or oil-based cosmetics, choline stearate serves as an effective organogelator. Its ability to form stable gel networks provides an alternative to polymer-based thickeners or other low molecular weight gelators.